molecular formula C9H14FNO2 B13574907 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13574907
M. Wt: 187.21 g/mol
InChI Key: MSQFYULRCNVAOR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of two fused rings sharing a single atom, which imparts significant rigidity and steric constraints to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure imparts rigidity, which can enhance binding affinity and selectivity for certain biological targets. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable tool in drug design and development .

Biological Activity

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an aminomethyl group, a carboxylic acid functional group, and a fluorine atom. This combination of features contributes to its potential applications in medicinal chemistry and biochemistry, particularly in drug discovery and development.

Structural Characteristics

  • Molecular Formula : C₈H₁₂FNO₂
  • Molecular Weight : Approximately 187.2 g/mol
  • Structural Features :
    • Spirocyclic framework enhances binding interactions with biological targets.
    • Fluorine atom increases stability and bioavailability.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The unique spirocyclic structure facilitates specific binding interactions that can modulate the activity of various biological targets.

  • Binding Interactions : The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in critical biological processes.
  • Stability Enhancement : The presence of the fluorine atom contributes to the compound's stability, improving its pharmacokinetic properties.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas, including antimicrobial and anticancer activities. Below is a summary of key findings from relevant research:

StudyFocusFindings
Enzyme InhibitionDemonstrated potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial ActivityShowed effectiveness against several bacterial strains, indicating broad-spectrum activity.
Anticancer PropertiesExhibited cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[3.3]heptane-6-carboxylic acidLacks fluorine; nitrogen in the spirocycleDifferent reactivity and biological activity
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acidAmino group at a different positionVariation in binding properties due to structural changes
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acidContains two fluorine atomsEnhanced lipophilicity and potential for different interactions

This comparison highlights how the specific combination of functional groups and spirocyclic structure influences the chemical reactivity and biological activity of this compound significantly.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the compound against various bacterial strains, finding notable inhibition rates that suggest its potential as an antimicrobial agent.
  • Anticancer Activity :
    • Research involving cancer cell lines indicated that the compound could induce apoptosis, making it a candidate for further development as an anticancer drug.

Properties

Molecular Formula

C9H14FNO2

Molecular Weight

187.21 g/mol

IUPAC Name

2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C9H14FNO2/c10-6-1-8(2-6)3-9(4-8,5-11)7(12)13/h6H,1-5,11H2,(H,12,13)

InChI Key

MSQFYULRCNVAOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(CN)C(=O)O)F

Origin of Product

United States

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